
Oprozomib
Overview
Description
PR-047, also known as Oprozomib, is an orally bioavailable and selective peptide epoxyketone proteasome inhibitor. It is known for its potent inhibition of the proteasome, a multicatalytic protease complex responsible for the degradation of ubiquitin-tagged proteins. PR-047 has shown significant potential in inducing apoptosis in multiple myeloma cells and other cancer cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PR-047 involves the formation of a peptide epoxyketone structure. The key steps include the coupling of amino acids to form the peptide backbone, followed by the introduction of the epoxyketone moiety. The reaction conditions typically involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF). The final product is purified using chromatographic techniques .
Industrial Production Methods
Industrial production of PR-047 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and large-scale chromatography systems is common in industrial settings to facilitate efficient production .
Chemical Reactions Analysis
Types of Reactions
PR-047 undergoes several types of chemical reactions, including:
Oxidation: PR-047 can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert PR-047 to its reduced forms.
Substitution: PR-047 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of PR-047, each with distinct chemical properties and potential biological activities .
Scientific Research Applications
Phase I and II Studies
Several clinical trials have evaluated the efficacy and safety of oprozomib in patients with relapsed or refractory multiple myeloma:
- Study Design : A multicenter, open-label Phase Ib/II study (NCT01416428) assessed the safety, tolerability, and pharmacokinetics of this compound in patients with advanced hematologic malignancies. The study included various dosing schedules and combinations with other agents like dexamethasone .
- Results : In a cohort of 95 patients with multiple myeloma, overall response rates (ORRs) were reported at 41.0%, 28.1%, and 25.0% across different dosing regimens. For Waldenström macroglobulinemia patients, ORRs reached 71.4% .
- Combination Therapy : this compound has also been evaluated in combination with dexamethasone. The maximum tolerated dose (MTD) was determined to be between 210 mg to 330 mg per day, with encouraging activity noted in patients who had previously received other treatments like carfilzomib or bortezomib .
Efficacy in Specific Populations
- Carfilzomib-Refractory Patients : A notable case series highlighted the effectiveness of this compound in patients previously treated with carfilzomib, demonstrating a partial response rate of approximately 35% among those who were naive to carfilzomib treatment .
- Gastrointestinal Tolerability : A study indicated that while this compound shows significant efficacy, gastrointestinal side effects remain a concern. Strategies to enhance tolerability are being explored to improve patient compliance and outcomes .
Pharmacokinetics and Drug Interactions
This compound exhibits a favorable pharmacokinetic profile with a low potential for drug-drug interactions, particularly concerning cytochrome P450 enzymes. A physiologically-based pharmacokinetic model predicted minimal interference with CYP3A4 substrates, which was confirmed through clinical studies . This characteristic is particularly beneficial for patients receiving multiple medications.
Summary of Key Findings
Study Type | Patient Population | ORR | MTD (mg/day) | Notes |
---|---|---|---|---|
Phase Ib/II | Multiple Myeloma | 41% (varied by cohort) | 210-330 | Promising single-agent activity |
Combination Therapy | Myeloma Patients | Varies (up to 71%) | N/A | Gastrointestinal side effects noted |
Pharmacokinetics Study | Advanced Malignancies | N/A | N/A | Low DDI potential confirmed |
Mechanism of Action
PR-047 exerts its effects by selectively inhibiting the chymotrypsin-like activity of the proteasome. This inhibition leads to the accumulation of ubiquitin-tagged proteins, resulting in cellular stress and apoptosis. The molecular targets of PR-047 include the β5 subunit of the constitutive proteasome and the LMP7 subunit of the immunoproteasome. The pathways involved in its mechanism of action include the activation of caspase-8, caspase-9, and caspase-3, which are key mediators of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Carfilzomib: Another peptide epoxyketone proteasome inhibitor with similar potency and mechanism of action.
Bortezomib: A dipeptide boronate proteasome inhibitor with a different chemical structure but similar therapeutic applications.
Uniqueness of PR-047
PR-047 is unique due to its oral bioavailability, which offers advantages in terms of dosing flexibility and patient convenience compared to intravenously administered proteasome inhibitors like Carfilzomib. Additionally, PR-047 has shown promising anti-tumor activity in preclinical studies, making it a valuable compound for further research and development .
Biological Activity
Oprozomib is an oral proteasome inhibitor that has garnered attention for its potential therapeutic applications, particularly in the treatment of multiple myeloma and other malignancies. This article delves into the biological activity of this compound, focusing on its mechanisms of action, metabolic pathways, clinical efficacy, and safety profiles based on diverse research findings.
This compound functions by inhibiting the proteasome, a cellular complex responsible for degrading ubiquitinated proteins. This inhibition leads to the accumulation of pro-apoptotic factors and cell cycle regulators, ultimately inducing apoptosis in cancer cells. The compound has shown effectiveness against various cancer types, including multiple myeloma and triple-negative breast cancer (TNBC) .
Metabolic Pathways
Understanding the metabolic pathways of this compound is crucial for assessing its pharmacokinetics and potential drug interactions. In vitro studies have characterized the metabolism of this compound primarily through cytochrome P450 (CYP) enzymes. Notably, it has been shown to inhibit CYP3A4/5 activity significantly, which can have implications for drug-drug interactions .
Key Findings on Metabolism
- Inhibition of CYP Isoforms : this compound demonstrated time-dependent inhibition of CYP3A4 with IC50 values decreasing significantly upon preincubation .
- Metabolic Stability : The presence of NADPH markedly increased the intrinsic clearance of this compound in human liver microsomes, indicating that oxidative pathways play a significant role in its metabolism .
Clinical Efficacy
This compound has been evaluated in several clinical trials focusing on its efficacy and safety profile in patients with multiple myeloma.
Summary of Clinical Trials
Study Phase | Treatment Regimen | Overall Response Rate (ORR) | Common Adverse Events (AEs) |
---|---|---|---|
Phase 1b | This compound + Dexamethasone | 58.7% overall; 46.4% for bortezomib-refractory patients | Gastrointestinal issues (78.9% grade ≥3 AEs) |
Phase 1/2 | This compound + Melphalan + Prednisone | 42.9% ORR; 1 complete response | Diarrhea, anemia |
Phase 1/2 | This compound + Dexamethasone + Revlimid | 71.4% ORR; stable disease in all patients | Diarrhea, fatigue |
The combination therapies involving this compound have shown promising results, particularly in patients who are refractory to other treatments .
Case Studies and Research Findings
- Triple-Negative Breast Cancer : A study indicated that this compound enhances the sensitivity of TNBC cells to doxorubicin, suggesting a potential role in combination therapies for this aggressive cancer type .
- Multiple Myeloma : In a multicenter trial involving advanced multiple myeloma patients, this compound exhibited significant antitumor activity with an ORR ranging from 25% to 41% across different dosing cohorts .
Safety Profile
The safety profile of this compound has been assessed across various studies. The most common adverse events reported are gastrointestinal disturbances, which were prevalent in a majority of participants across different trials . The occurrence of grade ≥3 adverse events was notable but manageable within clinical settings.
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Oprozomib’s proteasome inhibition activity in vitro?
- Methodological Answer : Use immortalized cancer cell lines (e.g., multiple myeloma [MM] or head and neck squamous cell carcinoma [HNSCC]) treated with this compound at concentrations ranging from 10–100 nM. Measure proteasome activity via fluorogenic substrates (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) and validate with Western blotting for ubiquitinated protein accumulation. Include DMSO as a vehicle control and compare with bortezomib or carfilzomib to assess relative potency .
Q. How can researchers design dose-response experiments to assess this compound’s cytotoxic effects?
- Methodological Answer : Use a 72-hour incubation period with this compound concentrations (e.g., 10, 50, 100 nM) and quantify viability via MTT or Annexin V/PI assays. Include positive controls (e.g., staurosporine for apoptosis) and negative controls (untreated cells). Analyze dose-dependent activation of caspases (-3, -8, -9) and PARP cleavage to confirm apoptotic pathways .
Q. What biomarkers are critical for monitoring this compound’s mechanism of action in preclinical studies?
- Methodological Answer : Track proteasome subunit inhibition (β5, β2, β1) using activity-specific probes. Assess downstream markers like ATF4 (unfolded protein response), Bik (pro-apoptotic protein), and Mcl-1 (anti-apoptotic protein) via qPCR or immunoblotting. Monitor autophagy markers (LC3-II, p62) to evaluate compensatory survival mechanisms .
Advanced Research Questions
Q. How can researchers resolve contradictory data on this compound’s efficacy in bortezomib-resistant MM models?
- Methodological Answer : Validate resistance mechanisms (e.g., proteasome subunit mutations, overexpression of drug efflux pumps) using RNA-seq or CRISPR screens. Compare this compound’s irreversible binding kinetics to bortezomib’s reversible inhibition via enzymatic assays. Test combinatorial regimens with autophagy inhibitors (e.g., chloroquine) or Mcl-1 antagonists to overcome resistance .
Q. What strategies optimize this compound’s oral bioavailability in in vivo tumor models?
- Methodological Answer : Use pharmacokinetic (PK) studies in rodents to determine bioavailability, half-life, and tissue distribution. Administer this compound via oral gavage at 1–10 mg/kg and compare plasma/tumor concentrations with intravenous dosing. Employ LC-MS/MS for quantification and correlate PK data with pharmacodynamic markers (e.g., proteasome inhibition in blood mononuclear cells) .
Q. How should researchers design experiments to evaluate this compound’s synergy with standard therapies in solid tumors?
- Methodological Answer : Use HNSCC or glioblastoma xenograft models treated with this compound combined with radiation or temozolomide. Apply Chou-Talalay synergy analysis (e.g., CompuSyn software) to calculate combination indices. Assess tumor growth delay, apoptosis (TUNEL staining), and angiogenesis (CD31 immunohistochemistry). Validate findings in 3D spheroid co-culture models .
Q. What statistical approaches are recommended for interpreting heterogeneous responses to this compound in patient-derived xenografts (PDXs)?
- Methodological Answer : Use mixed-effects models to account for inter-PDX variability. Stratify responders vs. non-responders based on proteasome activity inhibition thresholds (e.g., ≥80% β5 inhibition). Perform RNA-seq on PDX tumors to identify predictive biomarkers (e.g., ER stress genes) and validate via siRNA knockdown .
Q. Data Interpretation & Validation
Q. How can researchers address discrepancies in this compound’s effects on autophagy across studies?
- Methodological Answer : Standardize autophagy assays by using tandem GFP-RFP-LC3 reporters to distinguish autophagosome formation vs. lysosomal degradation. Combine this compound with autophagy inhibitors/inducers to clarify context-dependent roles. Validate findings in primary cells and multiple cell lines to rule out cell type-specific artifacts .
Q. What validation steps are critical when translating in vitro this compound findings to in vivo models?
- Methodological Answer : Replicate in vitro results in ≥2 animal models (e.g., subcutaneous vs. orthotopic tumors). Confirm target engagement via proteasome activity assays in tumor homogenates. Perform toxicity profiling (e.g., CBC, liver/kidney function tests) to ensure therapeutic windows are clinically relevant .
Q. Experimental Design Tables
Properties
IUPAC Name |
N-[(2S)-3-methoxy-1-[[(2S)-3-methoxy-1-[[(2S)-1-[(2R)-2-methyloxiran-2-yl]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]-2-methyl-1,3-thiazole-5-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N4O7S/c1-15-26-11-20(37-15)24(33)29-19(13-35-4)23(32)28-18(12-34-3)22(31)27-17(21(30)25(2)14-36-25)10-16-8-6-5-7-9-16/h5-9,11,17-19H,10,12-14H2,1-4H3,(H,27,31)(H,28,32)(H,29,33)/t17-,18-,19-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWZXEVABPLUDIO-WSZYKNRRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(S1)C(=O)NC(COC)C(=O)NC(COC)C(=O)NC(CC2=CC=CC=C2)C(=O)C3(CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(S1)C(=O)N[C@@H](COC)C(=O)N[C@@H](COC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)[C@]3(CO3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N4O7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201025950 | |
Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
935888-69-0 | |
Record name | Oprozomib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=935888-69-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oprozomib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0935888690 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oprozomib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11991 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Methyl-N-((2-methylthiazol-5-yl)carbonyl)-L-seryl-O-methyl-N-((1S)-1-benzyl-2-((2R)- 2-methyloxiran-2-yl)-2-oxoethyl)-L-serinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201025950 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | OPROZOMIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ37792Y8J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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